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Introduction

CVN766 is a novel, orally active, and highly selective antagonist of the Orexin-1 Receptor
(OX1R) currently under clinical investigation by Cerevance Therapeutics.[1][2][3] The orexin
system, comprising two neuropeptides (Orexin-A and Orexin-B) and two G protein-coupled
receptors (OX1R and OX2R), is a critical regulator of several physiological functions, including
sleep-wake cycles, reward processing, motivation, and stress response.[4][5][6] While the dual
blockade of both receptors has been a successful strategy for treating insomnia, selective
antagonism of OX1R represents a promising therapeutic approach for a range of psychiatric
disorders where this pathway is implicated.[3][5][6][7]

OX1R is predominantly involved in regulating reward and stress pathways, with high
expression in key brain regions like the locus coeruleus and ventral tegmental area.[4]
Dysregulation of orexin signaling has been linked to schizophrenia, anxiety, panic disorders,
and substance use disorders.[1][4][7][8][9] CVN766 was designed with exquisite selectivity for
OX1R over OX2R to specifically modulate these psychiatric circuits while avoiding the
somnolence (daytime sleepiness) commonly associated with OX2R antagonism.[4][8][10] This
technical guide summarizes the core foundational research on CVN766, detailing its
mechanism of action, preclinical efficacy, and clinical pharmacology.

Mechanism of Action
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CVN766 functions as a competitive antagonist at the Orexin 1 Receptor. The endogenous
ligand, Orexin-A, binds to and activates both OX1R and OX2R.[8][11] OX1R is a Gq protein-
coupled receptor; its activation leads to the stimulation of phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium
levels and the activation of protein kinase C (PKC), leading to neuronal excitation in brain

regions associated with motivation, fear, and emotion.[6]

CVNZ766 selectively binds to OX1R, preventing Orexin-A from activating the receptor and
thereby blocking the downstream Gg-mediated signaling cascade. This targeted inhibition is
hypothesized to normalize hyperactive glutamatergic states and reduce the over-activity in
stress and reward pathways implicated in psychiatric disorders. The key differentiator of
CVN766 is its high selectivity, which avoids interference with the OX2R-mediated regulation of

wakefulness.[4]
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CVN766 selectively antagonizes the Orexin 1 Receptor (OX1R).
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Quantitative Data Summary

The following tables summarize the key in vitro, preclinical, and clinical pharmacokinetic

parameters of CVN766 available from foundational studies.

Table 1: In Vitro Receptor Binding and Potency

Parameter Value Receptor

ICso 8 nM Human OX1R

Notes

ICso represents the
concentration of a
drug that is
required for 50%
inhibition in vitro.

ICso >10 uM Human OX2R

Demonstrates low
affinity for the OX2R
target.

Selectivity >1000-fold OX1R vs. OX2R

A key feature
designed to mitigate
the risk of
somnolence.[4][8][10]
[11]

| Dissociation t1/2 | 132 £ 13.1 min | OX1R | The prolonged dissociation half-life suggests an

extended receptor occupancy. |

Table 2: Preclinical Pharmacokinetics (PK)
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Species Parameter Value Route

Rat Clearance 18 mL/min/kg v
Volume of Distribution

Rat 1.02 L/kg \
(vd)

Rat Oral Bioavailability 18% PO
Brain-to-Plasma Ratio

Rat 0.77 - 0.89
(K_p,uu_)

Canine Clearance 2.2 mL/min/kg v

Canine Oral Bioavailability 77% PO

Data sourced from the Bioorganic & Medicinal Chemistry Letters publication on CVN766.[10]

Table 3: Phase 1 Clinical Trial Topline Data
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Parameter

Study Design

Description

Randomized, double-blind,
placebo-controlled

Value | Observation

Single and Multiple
Ascending Doses

(SAD/MAD)
Subjects Healthy Volunteers 64
Safety Serious Adverse Events None reported
Tolerability Discontinuations due to AEs None reported
Somnolence Incidence vs. Placebo No increase observed
Cmax and AUC increased in a
PK Profile Dose Proportionality generally dose-proportional
manner.[7][10]
] Achieved after 4 to 5 days of
PK Profile Steady State )
dosing.[10]
TEAESs (>5%) Headache 10.9%
TEAESs (>5%) Dizziness 7.8%
TEAES (>5%) Presyncope 6.2%

Data sourced from the Phase 1 study press release.[7]

Experimental Protocols

Detailed, step-by-step institutional protocols for the CVN766 studies are not publicly available.
The following sections describe the general methodologies based on published literature and
standard pharmaceutical research practices.

In Vitro Receptor Binding Assay (General Protocol)

Receptor binding assays are used to determine the affinity and selectivity of a compound for its
target. A competitive binding assay is typically used.

o Preparation: Cell membranes expressing the target receptor (e.g., human OX1R or OX2R)
are prepared and homogenized in a suitable buffer.
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» Competition Reaction: A constant concentration of a radiolabeled ligand known to bind the
target receptor is incubated with the cell membrane preparation.

o Test Compound Addition: Serial dilutions of the test compound (CVN766) are added to the
incubation mixture to compete with the radiolabeled ligand for binding to the receptor.

 Incubation: The mixture is incubated at a controlled temperature for a specific time to allow
binding to reach equilibrium.

o Separation: The receptor-bound ligand is separated from the unbound free ligand. This is
commonly achieved by rapid vacuum filtration through a glass fiber filter plate, which traps
the cell membranes.

o Quantification: The amount of radioactivity trapped on the filter is measured using a
scintillation counter. This quantity is inversely proportional to the binding affinity of the test
compound.

o Data Analysis: The data are plotted as the percentage of specific binding versus the log
concentration of the test compound. A non-linear regression analysis is used to calculate the
ICso value.

Preclinical Efficacy Models

CVN766 has demonstrated efficacy in multiple preclinical models relevant to psychiatric
disorders.[7][8][9][11]

e Phencyclidine (PCP)-Induced Social Interaction Deficits: This is a rodent model for the
negative symptoms of schizophrenia. PCP is administered to induce social withdrawal. The
ability of CVN766 to reverse this deficit and restore normal social interaction is measured.

e Marmoset Human Threat Test: A model of anxiety and panic. A non-human primate
(marmoset) is exposed to a mild, controlled threat (e.g., the presence of a human observer).
Anxiolytic compounds are expected to reduce the associated stress and fear behaviors.

» Binge Eating and Dependency Models: These models assess the role of the orexin system in
compulsive behaviors. The ability of CVN766 to reduce behaviors like binge eating of
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palatable food or self-administration of addictive substances (e.g., alcohol, nicotine) is

evaluated.[8]

Phase 1 Clinical Trial Workflow

The Phase 1 study was a randomized, double-blind, placebo-controlled trial designed to
assess the safety, tolerability, and pharmacokinetics of CVN766 in healthy volunteers.[1][7][8]
The workflow typically follows a single ascending dose (SAD) phase followed by a multiple

ascending dose (MAD) phase.
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Generalized workflow for a Phase 1 SAD/MAD clinical trial.
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Conclusion

CVNZ766 is a potent and exquisitely selective OX1R antagonist with a promising preclinical and
early clinical profile. Its mechanism of action is well-suited to address the underlying
pathophysiology of several psychiatric disorders by modulating stress and reward circuits
without inducing the somnolence that has hindered less selective orexin antagonists.
Foundational studies have demonstrated high in vitro potency, excellent selectivity, and
favorable pharmacokinetic properties, including robust CNS exposure.[4][10] The positive
topline data from the Phase 1 trial, showing good safety and tolerability in healthy subjects,
supports its continued development for indications such as schizophrenia and binge eating
disorder.[4][7][8] Further clinical studies will be crucial to establishing the therapeutic efficacy of
CVNZ766 in patient populations.
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 To cite this document: BenchChem. [Foundational Research on the Therapeutic Potential of
CVN766: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619416#foundational-research-on-the-therapeutic-
potential-of-cvn766]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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